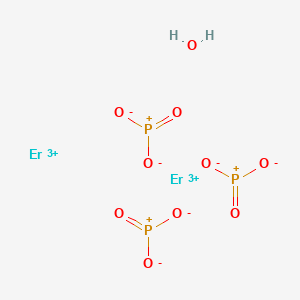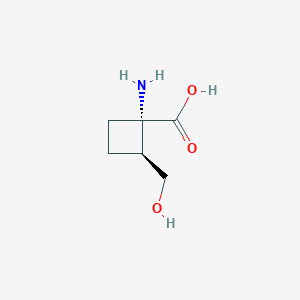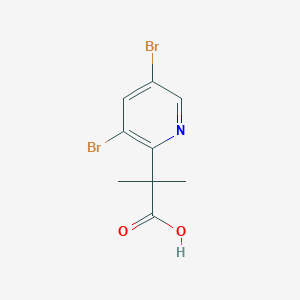
dioxido(oxo)phosphanium;erbium(3+);hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxido(oxo)phosphanium;erbium(3+);hydrate is a chemical compound that contains erbium, a rare earth element, in its trivalent state
Méthodes De Préparation
The synthesis of dioxido(oxo)phosphanium;erbium(3+);hydrate typically involves the reaction of erbium salts with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated and purified through crystallization. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pH, and concentration to ensure high yield and purity.
Analyse Des Réactions Chimiques
Dioxido(oxo)phosphanium;erbium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dioxido(oxo)phosphanium;erbium(3+);hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: The compound is used in the production of specialized materials, such as phosphors for display technologies and lasers.
Mécanisme D'action
The mechanism of action of dioxido(oxo)phosphanium;erbium(3+);hydrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to certain proteins and enzymes, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Dioxido(oxo)phosphanium;erbium(3+);hydrate can be compared with other similar compounds, such as:
Dioxido(oxo)phosphanium;holmium(3+);hydrate: Similar in structure but contains holmium instead of erbium.
Zinc,dioxido(oxo)phosphanium: Contains zinc instead of erbium and has different chemical properties.
Erbium(III) oxide: Another erbium-containing compound with different applications and properties
Propriétés
Formule moléculaire |
Er2H2O10P3+3 |
|---|---|
Poids moléculaire |
589.45 g/mol |
Nom IUPAC |
dioxido(oxo)phosphanium;erbium(3+);hydrate |
InChI |
InChI=1S/2Er.3HO3P.H2O/c;;3*1-4(2)3;/h;;3*(H,1,2,3);1H2/q2*+3;;;;/p-3 |
Clé InChI |
TXMXYYHCCIAUPI-UHFFFAOYSA-K |
SMILES canonique |
O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Er+3].[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)


![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)





![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)


